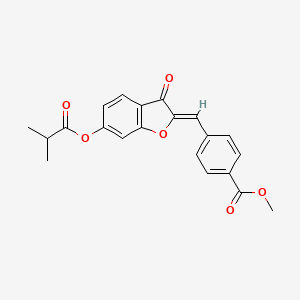

4-Cyclopropyl-2-fluoro-6-methylphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Cyclopropyl-2-fluoro-6-methylphenylboronic acid” is a boronic acid compound . Boronic acids are known to be useful in organic synthesis . They are often used as reactants for Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

The synthesis of boronic acids often involves the use of organometallic compounds. For example, one common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . The Suzuki-Miyaura coupling is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .Molecular Structure Analysis

The molecular formula of “4-Cyclopropyl-2-fluoro-6-methylphenylboronic acid” is C10H12BFO2 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Boronic acids, including “4-Cyclopropyl-2-fluoro-6-methylphenylboronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . They can also undergo protodeboronation, a process that is not well developed for alkyl boronic esters .Aplicaciones Científicas De Investigación

Drug Design and Synthesis

4-Cyclopropyl-2-fluoro-6-methylphenylboronic acid: is a valuable compound in the field of drug design and synthesis. Its boronic acid moiety can be utilized to create new molecules through Suzuki-Miyaura cross-coupling reactions , which are pivotal in the development of pharmaceuticals. The compound’s unique structure allows for the creation of complex molecules that can serve as potential drug candidates .

Neutron Capture Therapy

Boronic acids are considered for their potential as boron-carriers in neutron capture therapy . This therapy is a type of cancer treatment that targets and destroys cancer cells without harming the surrounding healthy tissue. The boronic acid moiety of 4-Cyclopropyl-2-fluoro-6-methylphenylboronic acid could be functionalized to develop new compounds that deliver boron atoms to cancerous cells .

Diagnostic Agents

The compound’s ability to form stable complexes with various biomolecules can be exploited in the development of diagnostic agents. For instance, it can be used to create fluorescent probes for detecting biological markers of diseases. This application is crucial for early diagnosis and monitoring the progression of illnesses .

Material Science

In material science, 4-Cyclopropyl-2-fluoro-6-methylphenylboronic acid can be used to modify surface properties of materials. It can act as a linking agent in the creation of functionalized surfaces, which can have applications ranging from biosensors to smart materials with responsive properties .

Catalysis

This compound can also serve as a catalyst or a catalyst ligand in various chemical reactions. Its structural features may enhance the selectivity and efficiency of catalytic processes, which is beneficial in industrial chemistry for the production of fine chemicals and intermediates .

Agricultural Chemistry

In agricultural chemistry, boronic acids are explored for their role in plant growth regulation and pest control . The specific structure of 4-Cyclopropyl-2-fluoro-6-methylphenylboronic acid could lead to the development of new agrochemicals that are more effective and environmentally friendly .

Environmental Monitoring

The compound’s reactivity with various organic and inorganic species makes it suitable for use in environmental monitoring . It can be incorporated into sensors that detect pollutants or hazardous substances, contributing to the protection of ecosystems and public health .

Bioconjugation

Lastly, 4-Cyclopropyl-2-fluoro-6-methylphenylboronic acid can be used in bioconjugation techniques. It can form covalent bonds with sugars and other biomolecules, which is useful in the development of targeted drug delivery systems and in the modification of proteins for therapeutic purposes .

Safety and Hazards

While specific safety data for “4-Cyclopropyl-2-fluoro-6-methylphenylboronic acid” is not available, boronic acids can cause skin and eye irritation and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, donating an organic group to a metal catalyst (usually palladium), a process known as transmetalation . This reaction is exceptionally mild and functional group tolerant, making it widely applicable in various synthetic procedures .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could influence pathways involving carbon-carbon bond formation .

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Cyclopropyl-2-fluoro-6-methylphenylboronic acid. For instance, Suzuki-Miyaura reactions typically require a base and a palladium catalyst, and the choice of solvent can also impact the reaction’s efficiency .

Propiedades

IUPAC Name |

(4-cyclopropyl-2-fluoro-6-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BFO2/c1-6-4-8(7-2-3-7)5-9(12)10(6)11(13)14/h4-5,7,13-14H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBYHSSRNWHIKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)C2CC2)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyl-2-fluoro-6-methylphenylboronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2929694.png)

![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929697.png)

![4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2929704.png)

![2-(4-Methylpyrimidin-2-yl)-N-(oxan-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2929705.png)

![methyl 4-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2929708.png)